molecular formula C17H16N4O4S B2473708 2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1351596-40-1

2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide

Cat. No. B2473708
CAS RN: 1351596-40-1
M. Wt: 372.4
InChI Key: BXLJPRWOEVDBQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, an ethoxybenzothiazole group, and an oxazole-4-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the carboxamide groups might participate in condensation reactions, while the benzothiazole group might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity .

Future Directions

Future research on this compound might focus on exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-2-24-10-5-6-11-13(7-10)26-17(19-11)21-15(23)12-8-25-16(18-12)20-14(22)9-3-4-9/h5-9H,2-4H2,1H3,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLJPRWOEVDBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide

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